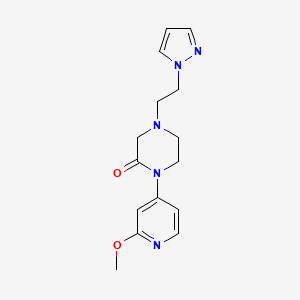
1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPP is a piperazine derivative that has been found to exhibit promising biological properties, making it a subject of interest for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one is not fully understood, but it is believed to act on various molecular targets in the body. 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain. It has also been found to interact with various receptors in the body, including the dopamine D2 receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been found to have various biochemical and physiological effects in the body. In the brain, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been shown to increase the levels of certain neurotransmitters, including dopamine and acetylcholine, which are involved in cognitive function and mood regulation. 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has also been found to have vasodilatory effects, which can lead to increased blood flow and improved cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one in scientific research is its high potency, which allows for smaller doses to be used in experiments. However, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one can also be toxic at high doses, which can limit its use in certain experiments. Additionally, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has a short half-life, which can make it difficult to study its long-term effects in the body.
Orientations Futures
There are several potential future directions for research on 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one. One area of interest is its potential use as a treatment for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one and its effects on various molecular targets in the body.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one involves the reaction of 2-(2-pyrazol-1-ylethyl)piperazine with 2-bromo-4-methoxypyridine in the presence of a palladium catalyst. The resulting compound is then purified through various methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been extensively studied for its potential therapeutic applications in various areas of medicine, including neuroscience, cancer research, and cardiovascular disease. In neuroscience, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been shown to have neuroprotective properties, and it has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In cancer research, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been found to inhibit the growth of cancer cells and has been proposed as a potential anticancer agent. In cardiovascular disease, 1-(2-Methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one has been shown to have vasodilatory effects and has been investigated as a potential treatment for hypertension.
Propriétés
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(2-pyrazol-1-ylethyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-22-14-11-13(3-5-16-14)20-10-8-18(12-15(20)21)7-9-19-6-2-4-17-19/h2-6,11H,7-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMJYMIILZERPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CCN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-benzamidophenyl)ethyl]-3,6-dichloro-N-methylpyridine-2-carboxamide](/img/structure/B2450971.png)
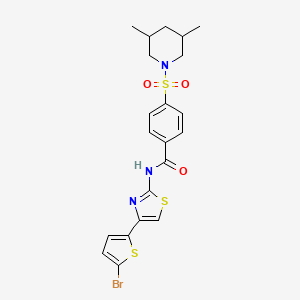
![5-(Difluoromethyl)-3-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,2-oxazole-4-carboxamide](/img/structure/B2450973.png)


![N-(Furan-2-ylmethyl)-N'-[[4-(furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2450978.png)

![(E)-N-(4-methoxyphenyl)-2-(2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide](/img/structure/B2450980.png)
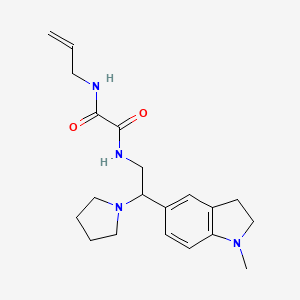
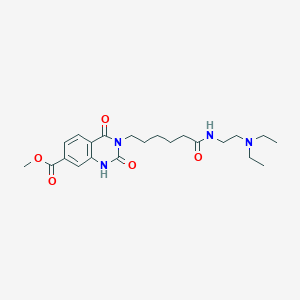
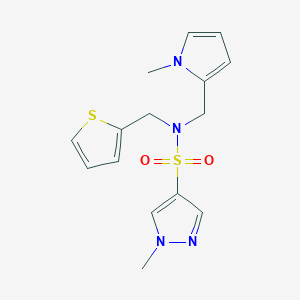
![1-{N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazinecarbonyl}-N-[4-(trifluoromethoxy)phenyl]formamide](/img/structure/B2450989.png)
![N-[[4-(Aminomethyl)-6-oxo-1H-pyrimidin-2-yl]methyl]-2-nitrobenzenesulfonamide](/img/structure/B2450993.png)
